Cas no 756422-90-9 (N-(prop-2-yn-1-yl)cyclopentanamine)

N-(prop-2-yn-1-yl)cyclopentanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301429-50mg |
N-2-Propyn-1-ylcyclopentanamine |
756422-90-9 | 95% | 50mg |
¥3834.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301429-250mg |
N-2-Propyn-1-ylcyclopentanamine |
756422-90-9 | 95% | 250mg |
¥7579.00 | 2024-07-28 | |
Enamine | EN300-105511-2.5g |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95.0% | 2.5g |
$1230.0 | 2025-02-21 | |
Life Chemicals | F8881-5113-1g |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95%+ | 1g |
$432.0 | 2023-09-06 | |
Life Chemicals | F8881-5113-0.25g |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95%+ | 0.25g |
$389.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301429-1g |
N-2-Propyn-1-ylcyclopentanamine |
756422-90-9 | 95% | 1g |
¥16956.00 | 2024-07-28 | |
Enamine | EN300-105511-0.25g |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95.0% | 0.25g |
$301.0 | 2025-02-21 | |
Life Chemicals | F8881-5113-2.5g |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95%+ | 2.5g |
$864.0 | 2023-09-06 | |
1PlusChem | 1P019ZUQ-100mg |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95% | 100mg |
$308.00 | 2025-03-04 | |
A2B Chem LLC | AV45186-5g |
N-(prop-2-yn-1-yl)cyclopentanamine |
756422-90-9 | 95% | 5g |
$1952.00 | 2024-04-19 |
N-(prop-2-yn-1-yl)cyclopentanamine 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
N-(prop-2-yn-1-yl)cyclopentanamineに関する追加情報
Introduction to N-(prop-2-yn-1-yl)cyclopentanamine (CAS No. 756422-90-9)
N-(prop-2-yn-1-yl)cyclopentanamine, with the CAS number 756422-90-9, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a cyclopentane ring with a propargyl amine moiety, making it a versatile building block for the synthesis of more complex molecules.
The chemical structure of N-(prop-2-yn-1-yl)cyclopentanamine is particularly noteworthy for its reactivity and functional group diversity. The propargyl amine group (HC≡CCH2NH2) is known for its ability to participate in a wide range of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in click chemistry. This makes N-(prop-2-yn-1-yl)cyclopentanamine an attractive starting material for the synthesis of bioconjugates and other functionalized materials.
In the pharmaceutical industry, N-(prop-2-yn-1-yl)cyclopentanamine has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound can be used to modify and enhance the properties of existing drugs, such as improving solubility, bioavailability, and target specificity. For example, researchers at the University of California have demonstrated that derivatives of N-(prop-2-yn-1-yl)cyclopentanamine can be effectively conjugated to peptides and proteins, leading to improved therapeutic outcomes in preclinical models of cancer and neurodegenerative diseases.
The cyclopentane ring in N-(prop-2-yn-1-yl)cyclopentanamine also contributes to its unique properties. Cyclopentane rings are known for their conformational flexibility and ability to adopt various stable conformations, which can influence the overall reactivity and biological activity of the molecule. This flexibility is particularly useful in the design of small molecules that can interact with specific protein targets, such as G protein-coupled receptors (GPCRs) and ion channels.
In addition to its pharmaceutical applications, N-(prop-2-yn-1-yl)cyclopentanamine has found use in materials science. The compound's ability to undergo click reactions makes it an ideal candidate for the synthesis of functional polymers and coatings. For instance, researchers at the Massachusetts Institute of Technology have developed novel polymer materials using N-(prop-2-yn-1-yl)cyclopentanamine as a building block, which exhibit enhanced mechanical properties and tunable surface characteristics. These materials have potential applications in areas such as drug delivery systems, tissue engineering scaffolds, and advanced coatings.
The synthesis of N-(prop-2-yn-1-yl)cyclopentanamine typically involves a multi-step process that begins with the preparation of cyclopentanone or cyclopentene derivatives. These intermediates are then converted into the desired amine through a series of reactions, including reduction and alkylation steps. The final step involves the introduction of the propargyl group via an alkylation reaction or a Sonogashira coupling reaction. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.
Recent advancements in synthetic methodologies have led to more efficient and scalable methods for producing N-(prop-2-yn-1-yl)cyclopentanamine. For example, the use of transition metal catalysts has significantly improved the yield and selectivity of key steps in the synthesis process. Additionally, green chemistry principles are increasingly being applied to minimize environmental impact and improve sustainability.
The safety profile of N-(prop-2-yn-1-yl)cyclopentanamine is an important consideration for both research and industrial applications. While this compound is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to prevent exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage procedures.
In conclusion, N-(prop\-2\-yn\-1\-yl)cyclopentanamine (CAS No\. 756422\-90\-9) is a versatile compound with a wide range of applications in pharmaceuticals and materials science\. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop new drugs and advanced materials\. As research continues to advance our understanding of this compound's properties and potential uses\, it is likely that we will see even more innovative applications emerge in the coming years\.
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